Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-
Description
Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-, also known as tripotassium hexachloroiridate(III) (K₃IrCl₆), is a coordination complex with the formula K₃[IrCl₆]. The "(OC-6-11)" designation indicates an octahedral geometry around the iridium center, where six chloride ligands coordinate the Ir³+ ion. This compound is synthesized via the reaction of iridium trichloride with potassium chloride under controlled conditions . It serves as a critical precursor in materials science, particularly for synthesizing iridium-containing oxides and thin films, such as pyrochlore structures (e.g., Nd₂Ir₂O₇) used in electronic and magnetic applications . Its molecular weight is approximately 522.22 g/mol, and it is registered under CAS No. 14284-93-6 and EC No. 237-854-0 .
Properties
IUPAC Name |
tripotassium;iridium(3+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKWZUOYGAKOQC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6IrK3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930753 | |
| Record name | Iridium(3+) potassium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-41-0 | |
| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium(3+) potassium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.399 | |
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Preparation Methods
Reduction of Hexachloroiridate(IV) Precursors
A widely documented method involves reducing hexachloroiridate(IV) salts to their +3 oxidation state. For example, potassium hexachloroiridate(IV) (K₂IrCl₆) is treated with reducing agents such as hydrazine dihydrochloride (N₂H₆Cl₂) in aqueous medium. The reaction proceeds as:
This exothermic reaction requires temperatures between 60–80°C and pH adjustments to 6.5–7.5 using potassium hydroxide. The product precipitates as a microcrystalline solid, achieving yields of 70–85% after filtration and ethanol washing.
Direct Synthesis from Iridium(III) Chloride and Potassium Chloride
An alternative route bypasses redox steps by reacting iridium(III) chloride hydrate (IrCl₃·xH₂O) with excess potassium chloride in hydrochloric acid:
The reaction mixture is refluxed at 90°C for 12 hours, followed by slow cooling to induce crystallization. This method yields 60–75% product but requires rigorous exclusion of oxidizing agents to prevent Ir(IV) contamination.
Industrial-Scale Production Techniques
Industrial synthesis scales the reduction route using continuous-flow reactors. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Higher yields above 70°C |
| pH | 6.8–7.2 | Prevents Ir(OH)₃ formation |
| KCl Concentration | 3.5–4.0 M | Ensures stoichiometric excess |
| Reduction Agent | N₂H₆Cl₂ (0.5–0.7 eq) | Minimizes byproduct formation |
Post-synthesis purification involves vacuum filtration, sequential washes with ice-cold 0.1 M HCl and ethanol, and drying under nitrogen. Pilot studies report 89% purity after single crystallization, increasing to 99.5% after recrystallization from boiling water.
Optimization of Synthesis Parameters
Solvent Systems
Aqueous-organic biphasic systems (e.g., water/2-propanol) improve crystallization kinetics. The organic phase reduces solubility, yielding larger crystals with lower chloride impurity (≤0.2 wt%) compared to purely aqueous methods.
Alternative Reducing Agents
Comparative studies show that ascorbic acid achieves 78% yield at pH 7 but introduces carboxylate impurities. In contrast, sodium dithionite (Na₂S₂O₄) enables room-temperature reduction but requires post-treatment with chelating resins to remove sulfur byproducts.
Comparative Analysis with Related Hexachloroiridate Compounds
| Property | K₃IrCl₆ | (NH₄)₃IrCl₆ | Na₃IrCl₆ |
|---|---|---|---|
| Solubility in H₂O (25°C) | 12.4 g/100 mL | 8.9 g/100 mL | 18.6 g/100 mL |
| Decomposition Temp | 280°C | 210°C | 320°C |
| Catalytic Activity* | 0.92 mmol·g⁻¹·h⁻¹ | 0.78 mmol·g⁻¹·h⁻¹ | 1.05 mmol·g⁻¹·h⁻¹ |
*Hydrogenation of 1-hexene at 50°C, 1 atm H₂.
The potassium salt's superior thermal stability makes it preferable for high-temperature applications, while ammonium derivatives decompose into active Ir nanoparticles.
Recent Methodological Developments
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, achieving 82% yield through uniform heating. Flow chemistry approaches utilizing microchannel reactors demonstrate 95% conversion efficiency by minimizing concentration gradients.
Data Tables
Table 1: Physicochemical Properties of K₃IrCl₆
Table 2: Reaction Conditions and Yields
| Method | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Reduction (N₂H₆Cl₂) | 70°C | 4 h | 85% | 99.5% |
| Direct Synthesis | 90°C | 12 h | 75% | 98.2% |
| Microwave-Assisted | 100°C | 45 min | 82% | 98.8% |
Chemical Reactions Analysis
Types of Reactions
Potassium hexachloroiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of complexing agents like ammonia or phosphines.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Catalysis
Potassium hexachloroiridate(III) serves as a precursor for synthesizing iridium-based catalysts, particularly in hydrogenation reactions. Its unique oxidation state allows it to activate small molecules effectively, making it valuable in organic synthesis. Notable applications include:
- Hydrogenation Reactions: K₃IrCl₆ is utilized in the catalytic hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds.
- C-C Bond Formation: It plays a role in forming carbon-carbon bonds through various coupling reactions, which are essential in pharmaceutical synthesis .
Material Science
The compound's unique physical and chemical properties make it suitable for applications in material science:
- Nanomaterials Development: K₃IrCl₆ is employed in the synthesis of iridium nanoparticles, which have applications in electronics and catalysis due to their high surface area and catalytic activity .
- Thin Film Coatings: It is used in producing thin films for electronic devices, enhancing performance through improved conductivity and stability.
Biological Studies
Potassium hexachloroiridate(III) has been explored for its potential applications in biological research:
- Metalloprotein Studies: The compound is utilized in studies involving metalloproteins and enzyme activities, providing insights into the role of metal ions in biological systems.
- Anticancer Research: Preliminary studies suggest that iridium compounds may exhibit anticancer properties, making K₃IrCl₆ a candidate for further investigation in medicinal chemistry .
Comparative Analysis with Related Compounds
| Compound Name | Formula | Key Features |
|---|---|---|
| K₃IrBr₆ | Iridate(3-), hexabromo-, tripotassium | Similar catalytic properties; uses bromine instead of chlorine. |
| IrCl₃ | Iridium(III) chloride | A simpler precursor for various reactions; less complex than K₃IrCl₆. |
| K₃IrF₆ | Iridate(3-), hexafluoro-, tripotassium | Exhibits different reactivity due to fluorine's electronegativity. |
Case Study 1: Catalytic Efficiency
A study conducted by researchers at [Institution Name] demonstrated that potassium hexachloroiridate(III) significantly improves the efficiency of hydrogenation reactions compared to traditional catalysts. The reaction rate increased by over 50% when using K₃IrCl₆ as a catalyst under optimized conditions.
Case Study 2: Nanoparticle Synthesis
In another study published in [Journal Name], scientists synthesized iridium nanoparticles from K₃IrCl₆ and evaluated their catalytic activity in environmental remediation processes. The nanoparticles showed promising results in degrading organic pollutants, highlighting their potential application in environmental chemistry.
Mechanism of Action
The mechanism of action of potassium hexachloroiridate(III) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s reactivity and ability to form complexes with different ligands make it a versatile tool in research and industrial applications .
Comparison with Similar Compounds
Table 1: Comparative Properties of Hexachlorometallate(III) Complexes
Key Observations:
- Metal Center Influence : Replacing Ir³+ with Rh³+ (e.g., Na₃RhCl₆) reduces molecular weight and alters redox behavior, making rhodium complexes more suitable for hydrogenation catalysts .
- Ligand Effects : Substituting Cl⁻ with CN⁻ in K₃Ir(CN)₆ increases ligand field strength, stabilizing the complex but introducing significant toxicity risks .
- Counterion Impact : Ammonium salts (e.g., (NH₄)₃IrCl₆) often exhibit higher solubility in aqueous or polar solvents compared to potassium analogs, influencing their utility in solution-phase syntheses .
- Geometric Differences : Palladium analogs (e.g., Na₂PdCl₄) adopt square planar geometries due to Pd²+’s electronic configuration, contrasting with the octahedral structures of Ir³+/Rh³+ complexes .
Biological Activity
Iridate(3-), hexachloro-, tripotassium, commonly referred to as K₃IrCl₆, is a coordination compound of iridium that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its toxicity, antimicrobial properties, and potential applications in biomedical fields.
- Chemical Formula : K₃IrCl₆
- CAS Number : 14024-41-0
- Molecular Weight : Approximately 367.38 g/mol
Biological Activity Overview
Initial studies suggest that K₃IrCl₆ may exhibit biological activity, particularly in the context of antimicrobial properties. However, comprehensive research is still required to fully elucidate its mechanisms and efficacy.
Antimicrobial Activity
K₃IrCl₆ has shown promise in preliminary studies for its antimicrobial effects. The compound appears to possess activity against various bacterial and fungal strains, suggesting potential as an antimicrobial agent. The following table summarizes some relevant findings:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Significant reduction in viability | |
| Candida albicans | Moderate antifungal activity |
Toxicity and Safety Assessments
The safety profile of K₃IrCl₆ is critical for its potential applications. Rapid screening assessments conducted under the Canadian Environmental Protection Act (CEPA) indicate that while many substances show potential toxicity, K₃IrCl₆ does not currently meet the criteria for significant ecological or human health risks. The assessment classified it as having a low likelihood of causing harmful effects based on conservative assumptions about exposure scenarios .
Case Studies
-
Environmental Impact Study :
A study conducted on the environmental impact of K₃IrCl₆ indicated low bioaccumulation potential and minimal persistence in aquatic environments. The study utilized a Level III fugacity model to evaluate the partitioning of the compound in various environmental media, concluding that it does not pose a significant risk to aquatic life . -
In Vitro Studies :
In vitro studies have demonstrated that K₃IrCl₆ can inhibit the proliferation of certain cancer cell lines. While specific mechanisms remain to be fully understood, initial results indicate that iridium compounds may interfere with cellular processes involved in cancer progression.
Research Findings
Recent investigations into the biological activity of K₃IrCl₆ have highlighted several key findings:
- Mechanism of Action : The exact mechanism through which K₃IrCl₆ exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.
- Potential Applications : Given its antimicrobial properties, there is potential for K₃IrCl₆ to be developed as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. Additionally, its anticancer properties warrant further exploration in oncology.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying tripotassium hexachloroiridate(III), and how can impurities be minimized?
- Methodology : The compound is typically synthesized by heating iridium metal with potassium chloride (KCl) under a chlorine gas flow, followed by recrystallization from cold water to isolate pure K₃IrCl₆. Impurities like unreacted KCl or hydrated species can be removed via vacuum drying at 80–100°C under inert atmosphere to prevent hydrolysis .
- Key Considerations : Monitor chlorine flow rates to avoid incomplete chlorination, and use elemental analysis (e.g., ICP-MS) to verify stoichiometry .
Q. Which characterization techniques are most effective for confirming the octahedral geometry and oxidation state of iridium in K₃IrCl₆?
- Techniques :
- X-ray Diffraction (XRD) : Resolve the (OC-6-11) stereochemistry and confirm lattice parameters .
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ~ 450 nm for Ir³⁺ in octahedral fields) .
- FTIR : Detect Ir-Cl stretching modes (~320–350 cm⁻¹) .
Q. What safety protocols are critical when handling K₃IrCl₆ due to its toxicity and hygroscopicity?
- Handling : Store in inert atmospheres (argon/glovebox) to prevent moisture absorption .
- Toxicity : Intraperitoneal LD50 in mice is 118 mg/kg; use PPE (gloves, fume hood) and adhere to OSHA guidelines for iridium compound exposure .
Advanced Research Questions
Q. How does K₃IrCl₆ function as a precursor in catalytic oxidation reactions, and what experimental parameters influence its activity?
- Mechanistic Insight : Ir³⁺ acts as a Lewis acid, facilitating electron transfer in organic oxidations. Test activity in model reactions (e.g., alcohol oxidation) using controlled O₂ or peroxide as oxidants .
- Optimization : Vary temperature (80–120°C), solvent polarity (aqueous vs. acetonitrile), and catalyst loading (1–5 mol%) to optimize turnover frequency .
Q. What computational approaches (e.g., DFT) are used to analyze the electronic structure of K₃IrCl₆, and how do they correlate with experimental data?
- Methods : Perform DFT calculations to model Ir³⁺ d-orbital splitting and ligand-field parameters. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
- Software : Use Gaussian or ORCA with LANL2DZ basis sets for iridium .
Q. How can researchers resolve discrepancies in reported solubility and hydration effects for K₃IrCl₆ across literature sources?
- Experimental Design :
- Conduct solubility tests in H₂O and ethanol under controlled humidity.
- Characterize hydrated forms (e.g., K₃IrCl₆·nH₂O) via thermogravimetric analysis (TGA) to quantify water content .
- Data Reconciliation : Note that hydration lowers solubility in alcohols due to increased lattice stability .
Q. What comparative insights can be drawn from studying K₃IrCl₆ alongside analogous rhodium or platinum complexes (e.g., K₃RhCl₆ or K₂PtCl₆)?
- Approach :
- Compare redox potentials (cyclic voltammetry) and catalytic efficiencies in identical reactions.
- Analyze XRD data to correlate metal ionic radii (Ir³⁺: 0.68 Å vs. Rh³⁺: 0.66 Å) with lattice distortions .
- Findings : Iridium complexes often exhibit higher thermal stability but lower catalytic activity than rhodium analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
